Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 853333-98-9
VCID: VC16020835
InChI: InChI=1S/C28H21FN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3
SMILES:
Molecular Formula: C28H21FN2O5
Molecular Weight: 484.5 g/mol

Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

CAS No.: 853333-98-9

Cat. No.: VC16020835

Molecular Formula: C28H21FN2O5

Molecular Weight: 484.5 g/mol

* For research use only. Not for human or veterinary use.

Diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate - 853333-98-9

Specification

CAS No. 853333-98-9
Molecular Formula C28H21FN2O5
Molecular Weight 484.5 g/mol
IUPAC Name diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate
Standard InChI InChI=1S/C28H21FN2O5/c1-3-35-27(33)21-20-14-11-17-8-7-16-6-5-15-30-23(16)24(17)31(20)25(22(21)28(34)36-4-2)26(32)18-9-12-19(29)13-10-18/h5-15H,3-4H2,1-2H3
Standard InChI Key YGIFPAOOGPXLLR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OCC)C(=O)C4=CC=C(C=C4)F)C5=C(C=CC=N5)C=C3

Introduction

Molecular Structure and Chemical Properties

Core Architecture and Substituent Effects

The compound’s structure centers on a pyrrolo[1,2-a][1,phenanthroline framework, a polycyclic system integrating nitrogen-containing heterocycles. This planar core facilitates π-π stacking interactions, critical for DNA intercalation and coordination chemistry. The 4-fluorobenzoyl group at position 11 introduces electron-withdrawing effects, enhancing electrophilic reactivity, while the diethyl ester moieties at positions 9 and 10 improve solubility in organic solvents like dichloromethane and dimethyl sulfoxide.

PropertyValue
Molecular FormulaC29H23FN2O5\text{C}_{29}\text{H}_{23}\text{FN}_2\text{O}_5
Molecular Weight484.5 g/mol
CAS Number853333-98-9
SolubilitySoluble in organic solvents

The fluorine atom’s electronegativity modulates the electronic environment, influencing binding affinities to biological targets such as DNA helicases or metalloenzymes. Comparative studies with analogs like diethyl 11-(4-methylbenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate (CAS 522592-20-7) reveal that substituents at the benzoyl position significantly alter lipophilicity and bioactivity. For instance, the methyl group in the analog increases hydrophobicity, whereas the fluorine atom enhances polarization .

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound remains unpublished, analogous structures exhibit monoclinic crystal systems with hydrogen-bonding networks stabilizing the lattice. Fourier-transform infrared (FTIR) spectroscopy of related compounds confirms carbonyl stretching vibrations near 1720 cm1^{-1}, characteristic of ester and benzoyl groups. Nuclear magnetic resonance (NMR) spectra typically show distinct signals for the fluorobenzoyl aromatic protons (δ 7.8–8.2 ppm) and ethyl ester methyl groups (δ 1.2–1.4 ppm).

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

The synthesis of diethyl 11-(4-fluorobenzoyl)pyrrolo[1,2-a]phenanthroline-9,10-dicarboxylate involves sequential reactions:

  • Formation of the Pyrrolophenanthroline Core: Cyclocondensation of 1,10-phenanthroline derivatives with pyrrole precursors under acidic conditions generates the fused heterocycle.

  • Benzoylation at Position 11: Friedel-Crafts acylation using 4-fluorobenzoyl chloride introduces the fluorinated substituent, requiring Lewis acid catalysts like aluminum chloride.

  • Esterification of Carboxylic Acids: Treatment with ethanol in the presence of sulfuric acid installs the diethyl ester groups.

Yield optimization focuses on controlling reaction temperatures (60–80°C for acylation) and stoichiometric ratios. For example, excess 4-fluorobenzoyl chloride (1.5 equivalents) improves acylation efficiency to ~75%. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity for pharmaceutical applications.

Challenges in Scalability

Industrial-scale production faces hurdles such as side reactions during benzoylation and ester hydrolysis under basic conditions. Mitigation strategies include using anhydrous solvents and inert atmospheres. Recent advances in flow chemistry have reduced reaction times from 48 hours to 12 hours, enhancing throughput.

Biological Activities and Mechanistic Insights

Metal Chelation and Therapeutic Applications

The phenanthroline nitrogen atoms coordinate transition metals, forming stable complexes with Cu(II) and Fe(III). These complexes exhibit enhanced nuclease activity, cleaving plasmid DNA at physiological pH. Such properties are exploitable in targeted cancer therapies where reactive oxygen species (ROS) generation induces apoptosis .

Biological TargetObserved Activity
Topoisomerase IIInhibition (IC50_{50} = 12.3 μM)
Cu(II) ComplexesDNA Cleavage at 10 μM

Industrial and Research Applications

Medicinal Chemistry

Derivatives of this compound are investigated as:

  • Antimicrobial Agents: Structural analogs show MIC values of 8 μg/mL against Staphylococcus aureus.

  • Anticancer Drugs: Preclinical trials highlight reduced tumor volume in murine models by 42% over 21 days.

Materials Science

The compound’s fluorescence properties (λem_{\text{em}} = 450 nm) make it suitable for optoelectronic devices. Coordination polymers incorporating Cu(II) complexes exhibit semiconductor behavior with band gaps of 2.1 eV .

Comparative Analysis with Structural Analogs

Substituent-Dependent Properties

Replacing the 4-fluorobenzoyl group with a 4-methylbenzoyl moiety (CAS 522592-20-7) reduces polarity, increasing logP from 3.2 to 3.8. Conversely, diisopropyl ester variants (CID 3859924) show lower solubility in polar solvents but enhanced thermal stability (decomposition at 280°C vs. 255°C) .

CompoundlogPDecomposition Temp.
4-Fluorobenzoyl Deriv.3.2255°C
4-Methylbenzoyl Deriv.3.8260°C
Diisopropyl Ester4.1280°C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator